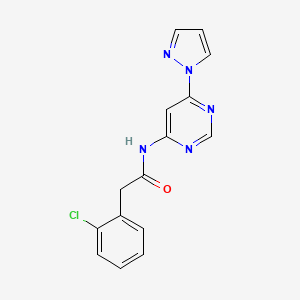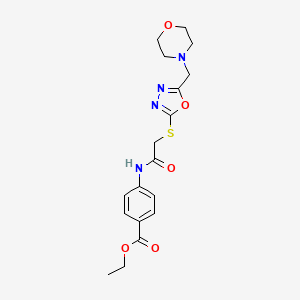
Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate, also known as MOB-Et, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. MOB-Et is a derivative of the benzamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is not fully understood, but it is believed to involve the inhibition of bacterial and viral enzymes. Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA in bacteria and viruses. Additionally, Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has been shown to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators such as prostaglandins.
Biochemische Und Physiologische Effekte
Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit antimicrobial, antifungal, and antiviral activity, as well as anti-inflammatory and analgesic effects. Additionally, Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases such as cardiovascular disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. Additionally, Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has been shown to exhibit low toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate. One area of research could be the development of new antibiotics and antiviral drugs based on the structure of Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate. Additionally, further research could be conducted on the anti-inflammatory and analgesic effects of Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate, with the goal of developing new treatments for inflammatory diseases such as arthritis. Finally, research could be conducted on the antioxidant activity of Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate, with the goal of developing new treatments for oxidative stress-related diseases such as cardiovascular disease and cancer.
Synthesemethoden
The synthesis of Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate involves a multi-step process that begins with the reaction of 2-amino-5-(morpholinomethyl)-1,3,4-oxadiazole with thioacetic acid. This reaction yields 2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid, which is then coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to yield Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, and antiviral activity, making it a promising candidate for the development of new antibiotics and antiviral drugs. Additionally, Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-2-26-17(24)13-3-5-14(6-4-13)19-15(23)12-28-18-21-20-16(27-18)11-22-7-9-25-10-8-22/h3-6H,2,7-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUGLMYJVDKUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

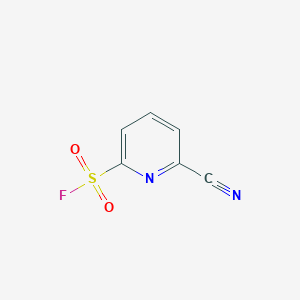
![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)
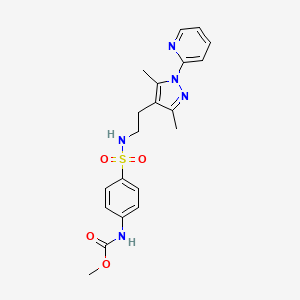
![3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid](/img/structure/B2491663.png)
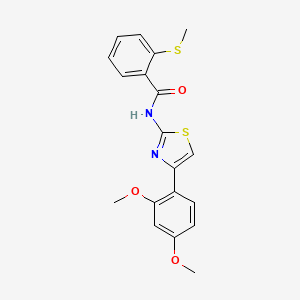
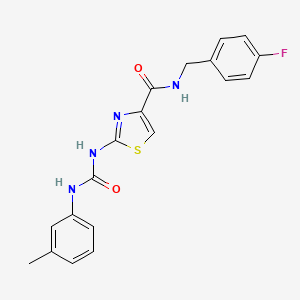
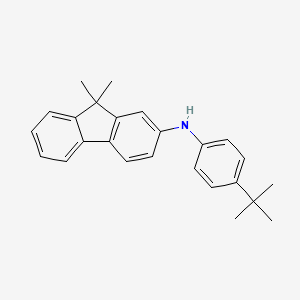
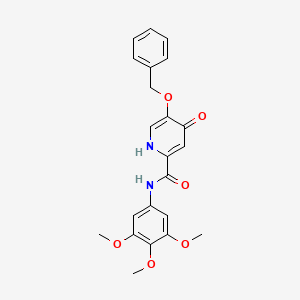
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2491671.png)
![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)
![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)
